Z-Ala-OSu
Overview
Description
Z-Ala-OSu, also known as Z-L-alanine hydroxysuccinimide ester, is a derivative of alanine. It is commonly used in peptide synthesis due to its ability to form stable amide bonds. The compound has the molecular formula C15H16N2O6 and a molecular weight of 320.30 g/mol .
Mechanism of Action
- Z-Ala-OSu is an alanine derivative . While specific primary targets haven’t been extensively studied, it likely interacts with amino acid residues in proteins due to its chemical structure.
Target of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Z-Ala-OSu plays a significant role in biochemical reactions. It is involved in the synthesis of an immunoactive lysine-containing tetrapeptide . This tetrapeptide has shown marked immunostimulatory activity
Cellular Effects
It is known that the compound plays a role in the synthesis of immunoactive peptides, which can have various effects on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves several chemical reactions and purification steps. The final step in the synthesis of Z-β-ALA-OSU is the coupling of Z-b-Alanine with succinimide ester . This is achieved by adding Z-b-Alanine to a solution of succinimide ester in dimethylformamide .
Metabolic Pathways
This compound is involved in the synthesis of an immunoactive lysine-containing tetrapeptide This suggests that it may be involved in the metabolic pathways related to peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-OSu typically involves the reaction of Z-L-alanine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide at room temperature. The product is then purified by recrystallization or column chromatography to obtain a high-purity crystalline substance .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Z-Ala-OSu primarily undergoes substitution reactions, where the hydroxysuccinimide ester group is replaced by an amine group to form an amide bond. This reaction is commonly used in peptide synthesis .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include amines, dicyclohexylcarbodiimide, and N-hydroxysuccinimide. The reactions are typically carried out in organic solvents such as dimethylformamide or dichloromethane at room temperature .
Major Products: The major products formed from the reactions of this compound are peptides and other amide-containing compounds. These products are often used in various biochemical and pharmaceutical applications .
Scientific Research Applications
Z-Ala-OSu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for peptide synthesis. In biology, it is used to modify proteins and peptides for various studies. In medicine, it is used in the development of peptide-based drugs and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds:
- Z-Gly-OSu
- Z-Lys(Z)-OSu
- Boc-Ala-OSu
- Boc-Val-OSu
Comparison: Z-Ala-OSu is unique due to its specific reactivity and stability, which makes it particularly useful in peptide synthesis. Compared to similar compounds like Z-Gly-OSu and Z-Lys(Z)-OSu, this compound offers better yield and purity in the final products. Additionally, its reactivity profile is well-suited for forming stable amide bonds, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIYNISEFIEQBC-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356929 | |
Record name | Z-Ala-OSu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3401-36-3 | |
Record name | L-Alanine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3401-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Z-Ala-OSu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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